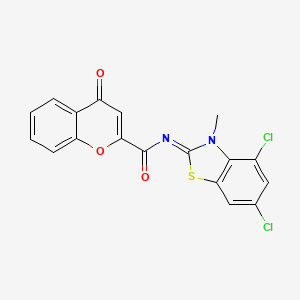
N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide, also known as DBT-OMe, is a novel organic compound that has gained significant attention in scientific research due to its potential applications in various fields. DBT-OMe is a derivative of benzothiazole and chromene, which are known to possess numerous biological activities.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
One notable application involves the synthesis of benzothiazole derivatives, designed for their potent antitumor properties. For instance, derivatives based on benzothiazole structures have shown selective cytotoxicity against tumorigenic cell lines, highlighting their potential as effective antitumor agents. The design and synthesis of these compounds aim to achieve high biological stability and in vivo inhibitory effects on tumor growth, making them promising candidates for cancer treatment (Yoshida et al., 2005).
Chemosensors for Cyanide Anions
Another application is the development of coumarin benzothiazole derivatives as chemosensors for cyanide anions. These compounds have been synthesized and evaluated for their ability to recognize cyanide anions through specific reactions, exhibiting changes in color and fluorescence. This property is particularly useful for the detection of cyanide, demonstrating the compounds' potential as practical chemosensors in various analytical applications (Wang et al., 2015).
Synthesis and Characterization of Derivatives
The synthesis and characterization of novel (4-oxothiazolidine-2-ylidene)benzamide derivatives through a multicomponent reaction illustrate the versatility of benzothiazole-based compounds. These compounds have been characterized using various analytical techniques, including IR, NMR, and mass spectrometry, highlighting their potential for further exploration in chemical and pharmaceutical research (Hossaini et al., 2017).
Diuretic Activity
Biphenyl benzothiazole-2-carboxamide derivatives have been synthesized and evaluated for their in vivo diuretic activity. Among the synthesized series, specific derivatives showed promising diuretic effects, suggesting their potential for development as diuretic agents. This application underscores the therapeutic potential of benzothiazole derivatives in addressing conditions that benefit from diuretic treatment (Yar & Ansari, 2009).
Antimicrobial Activity
Research on N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes has shown significant antibacterial activities against various microorganisms. The synthesis, characterization, and in vitro evaluation of these compounds and their complexes with neodymium(III) and thallium(III) have demonstrated their effectiveness as antimicrobial agents, offering a basis for the development of new antimicrobial treatments (Obasi et al., 2017).
Eigenschaften
IUPAC Name |
N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2O3S/c1-22-16-11(20)6-9(19)7-15(16)26-18(22)21-17(24)14-8-12(23)10-4-2-3-5-13(10)25-14/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPSERKKCMRXPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2Cl)Cl)SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

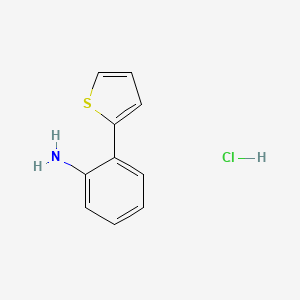
![(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone](/img/structure/B2963443.png)
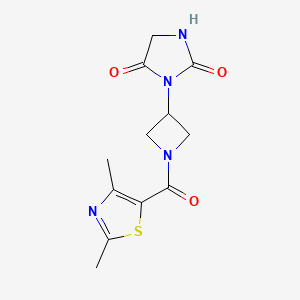

![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-fluoropyridin-4-yl)methanone](/img/structure/B2963448.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2963449.png)
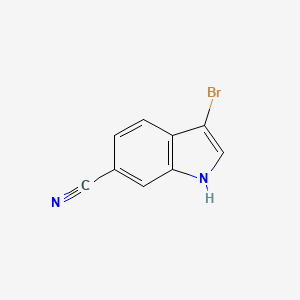
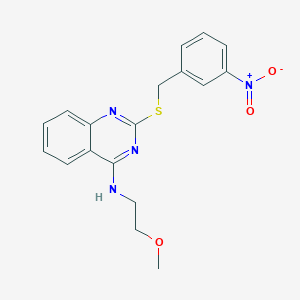

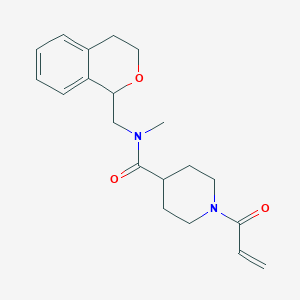
![5-chloro-2-methoxy-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzamide](/img/structure/B2963459.png)
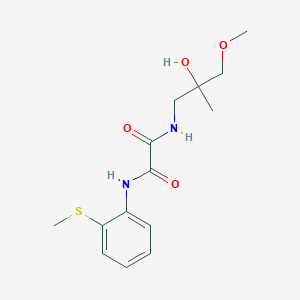

![1-(2-hydroxyethyl)-2-imino-N-(4-methylbenzyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2963463.png)